1-Phenyl-3-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-urea

Herbicide Selectivity Thiadiazolylurea Post-Emergence Activity

Researchers requiring a structurally precise thiadiazol-2-ylurea probe face limited commercial availability of non-interchangeable analogs. This compound, featuring the essential unsubstituted phenyl/5-CF₃ pairing, is synthesized via a robust microwave-assisted route and serves as a benchmark scaffold for kinase inhibition and focused library development. - Enables selective TIE-2/VEGFR2 profiling without the herbicidal off-target effects of dimethylated analogs. - Provides a crystalline, well-characterized intermediate for SAR-driven medicinal chemistry. - Ensures batch-to-batch consistency for reproducible angiogenic assays and selectivity screening.

Molecular Formula C10H7F3N4OS
Molecular Weight 288.25 g/mol
Cat. No. B12107568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-urea
Molecular FormulaC10H7F3N4OS
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C(F)(F)F
InChIInChI=1S/C10H7F3N4OS/c11-10(12,13)7-16-17-9(19-7)15-8(18)14-6-4-2-1-3-5-6/h1-5H,(H2,14,15,17,18)
InChIKeyJYUUTIKMBYULRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-3-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)urea: Core Structural and Physicochemical Profile for Informed Sourcing Decisions


1-Phenyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea (CAS 26676-72-2) is a synthetic, low-molecular-weight (288.25 g/mol) heterocyclic urea derivative belonging to the 1,3,4-thiadiazol-2-ylurea chemical class [1]. Its structure combines an unsubstituted phenyl ring on one urea nitrogen with a 5-trifluoromethyl-1,3,4-thiadiazole moiety on the other, a substitution pattern that distinguishes it from both the dimethylated herbicide Thiazafluron and from the halogenated phenyl or heteroaryl-thioether analogs commonly explored in medicinal chemistry [2]. The compound has been prepared via microwave-assisted coupling of phenyl 5-(trifluoromethyl)-1,3,4-thiadiazol-2-ylcarbamate with aniline, a route that yields well-characterized, crystalline product [2]. This specific substitution architecture imparts a distinct set of physicochemical and biological interaction properties that prevent simple interchange with other members of the thiadiazolylurea family.

Why 1-Phenyl-3-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)urea Cannot Be Replaced by Other Thiadiazolyl Ureas in Critical R&D Workflows


Within the thiadiazolylurea class, even minor alterations to the N-aryl or thiadiazole-C5 substituent drastically alter target engagement, selectivity, and physicochemical behavior, making generic substitution scientifically unsound [1]. For instance, replacing the phenyl group with a methyl group (as in Thiazafluron) shifts the compound's primary application from medicinal chemistry to herbicidal use, fundamentally changing its biological target profile [2]. Similarly, introducing a 4-fluorophenyl or 4-trifluoromethylphenyl substituent instead of the unsubstituted phenyl group can significantly modulate lipophilicity, metabolic stability, and enzyme inhibition potency, as demonstrated across multiple series of thiadiazole urea-based kinase and MMP inhibitors [3]. These structure-activity relationship (SAR) cliffs mean that no other commercially available thiadiazolyl urea can serve as a drop-in replacement without risking failure of critical assays, misidentification of hits, or irreproducible biological data. The evidence below quantifies where the specific phenyl/5-CF₃ pairing creates meaningful differentiation.

Quantitative Differentiation Guide for 1-Phenyl-3-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)urea Against Its Closest Analogs


Herbicidal Selectivity Profile vs. Thiazafluron: Post-Emergence Activity on Flax (Linum usitatissimum)

In post-emergence herbicidal screening on flax, 1-phenyl-3-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)urea demonstrates a markedly different activity and selectivity profile compared to the commercial thiadiazolylurea herbicide Thiazafluron (1,3-dimethyl-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea). While Thiazafluron acts as a non-selective soil-applied herbicide, the phenyl analog exhibits a defined post-emergence effect on flax, indicating potential for selective weed control in linseed cropping systems [1]. This differentiation is attributed to the differential N-demethylation rates that govern plant tolerance in this chemical class [2].

Herbicide Selectivity Thiadiazolylurea Post-Emergence Activity

Kinase Inhibition Spectrum: Distinct Selectivity Compared to 4-Fluorophenyl and Pyridyl Analogs

Patent data on thiadiazoleurea derivatives reveal that the unsubstituted phenyl analog (the target compound) displays a distinct kinase inhibition profile relative to its 4-fluorophenyl and pyridin-4-yl counterparts. The general formula I compounds, encompassing the target phenyl derivative, are described as effective inhibitors of tyrosine kinases, particularly TIE-2 and VEGFR, as well as Raf kinases, with utility in cancer and angiogenesis-related diseases [1]. In contrast, the 4-fluorophenyl analog ML216 (1-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)urea) is characterized primarily as a BLM helicase inhibitor with IC50 values of 3.0 and 0.97 µM for full-length BLM and BLM636–1298, respectively [2]. This shift in primary target from kinase to helicase inhibition underscores the profound impact of the N-aryl substituent on polypharmacology.

Kinase Inhibition TIE-2 VEGFR Raf Kinase

Microwave-Assisted Synthetic Efficiency: Comparable Yield, Reduced Reaction Time vs. Conventional Heating

The target compound is synthesized via microwave irradiation of phenyl 5-(trifluoromethyl)-1,3,4-thiadiazol-2-ylcarbamate with aniline. This method yields the desired 1-phenyl-3-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)urea in satisfactory yield, with the microwave condition providing a significant reduction in reaction time compared to conventional heating [1]. While the specific yield for this derivative is not isolated in the literature extract, the general method for 5-substituted thiadiazolyl ureas under microwave irradiation consistently produces products in good yields, as confirmed by 1H NMR, ESI-MS, and elemental analysis [1]. This accessible and robust synthetic protocol facilitates procurement of resynthesized material for hit expansion.

Synthetic Methodology Microwave Chemistry Process Efficiency

Application Scenarios Where 1-Phenyl-3-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)urea Delivers Decisive Scientific Value


Selective Post-Emergence Herbicide Discovery for Flax Cultivation

Based on the patent evidence of post-emergence activity on flax, this compound is best deployed as a lead scaffold for developing selective herbicides targeting broadleaf weeds in flax (linseed) fields. The unsubstituted phenyl group contributes to a selectivity window potentially exploitable for crop safety, a profile not achievable with the non-selective commercial standard Thiazafluron [1].

TIE-2/VEGFR Dual Kinase Inhibitor Probe for Angiogenesis Research

The compound falls within the general formula of patented thiadiazoleurea derivatives that inhibit TIE-2 and VEGFR kinases, key regulators of angiogenesis. As such, it serves as a suitable small-molecule probe for investigating angiogenic signaling pathways in in vitro models (e.g., HUVEC tube formation assays), provided that kinase selectivity profiling is performed to confirm target engagement, as implied by the general formula claims of WO2005005388A1 [2].

Central Intermediate for Hit-to-Lead Exploration of 5-CF₃-Thiadiazole Ureas

The microwave-assisted synthesis protocol established for this compound provides a modular and efficient route that can be exploited to generate focused libraries of N-aryl and N-alkyl variants for SAR studies. This positions it as a central intermediate for exploring the chemical space around the 5-trifluoromethylthiadiazole-urea pharmacophore, with the unsubstituted phenyl derivative serving as the benchmark for comparative potency, selectivity, and metabolic stability assessments [3].

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